[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone

Cannabinoid receptor pharmacology Radioligand binding CB1R affinity

[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone (CAS 1869951-98-3), also designated JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class. It is a positional isomer of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a prototypical SCRA with high affinity for cannabinoid CB1 and CB2 receptors (Ki = 9.0 nM and 2.94 nM, respectively).

Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
Cat. No. B10766669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H23NO/c1-17(2)13-14-25-16-22(21-9-5-6-10-23(21)25)24(26)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-17H,13-14H2,1-2H3
InChIKeyZWFPDRGTGCRWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-018 2′-Naphthyl-N-(3-methylbutyl) Isomer: Synthetic Cannabinoid Receptor Agonist for Biased Signaling Research and Forensic Analysis


[1-(3-methylbutyl)indol-3-yl]-naphthalen-2-ylmethanone (CAS 1869951-98-3), also designated JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class [1]. It is a positional isomer of JWH-018 (1-pentyl-3-(1-naphthoyl)indole), a prototypical SCRA with high affinity for cannabinoid CB1 and CB2 receptors (Ki = 9.0 nM and 2.94 nM, respectively) [2]. The target compound differs structurally from JWH-018 in two key aspects: the naphthoyl group is attached at the 2′ (beta) position rather than the 1′ (alpha) position, and the N-alkyl chain is a branched 3-methylbutyl group instead of the linear pentyl chain [1][3]. These structural modifications are not merely isomeric variations; they confer a distinct signaling bias profile that has been directly characterized in peer-reviewed pharmacological studies, setting this compound apart from both its parent molecule and other naphthoylindole analogs [3].

Bias-signaling probe Obligate cAMP-biased CB1R agonist for isolating Gαi-mediated signaling
Forensic isomer standard Certified 2′-naphthyl, 3-methylbutyl chain regioisomer for isomer-specific identification
SAR naphthoylindole probe Unique 2′-naphthoyl/branched-chain combination for bias structure-activity relationship studies

Why JWH-018 2′-Naphthyl-N-(3-methylbutyl) Isomer Cannot Be Interchanged with Other JWH-018 Analogs in Research or Forensic Workflows


Synthetic cannabinoids within the naphthoylindole class exhibit profound pharmacological divergence from minor structural modifications. The combination of 2′-naphthyl substitution and a branched 3-methylbutyl chain in this compound produces a signaling profile not shared by closely related analogs such as JWH-018 (1′-naphthyl, pentyl chain), JWH-018 2′-naphthyl isomer (2′-naphthyl, pentyl chain), or JWH-018 N-(3-methylbutyl) isomer (1′-naphthyl, 3-methylbutyl chain) [1][2]. In the only comprehensive head-to-head bias profiling study available to date, this compound was identified as an obligate cAMP-biased agonist at CB1R with no detectable β-arrestin2 recruitment activity—a functional signature that is absent in the parent JWH-018 and most other SCRAs in the panel [1]. Furthermore, analytical discrimination is essential: 2-naphthoyl-substituted indoles exhibit systematically higher gas chromatographic retention than their 1-naphthoyl counterparts, and the branched alkyl chain introduces additional retention time and mass spectral fragmentation differences [3]. Substituting this compound with a generic JWH-018 isomer would invalidate quantitative pharmacological conclusions, confound forensic identification, and compromise regulatory compliance in jurisdictions where scheduling is isomer-specific.

JWH-018 (1′-naphthyl, pentyl)

Unbiased full agonist; signaling profile and GC retention differ markedly from the 2′-naphthyl branched isomer. May invalidate pathway-attribution conclusions.

JWH-018 2′-naphthyl isomer (pentyl chain)

Retains 2′-naphthyl but uses linear pentyl; bias profile may shift and analytical retention rules may not apply identically.

JWH-018 N-(3-methylbutyl) isomer (1′-naphthyl)

Branched chain present but 1′-naphthyl attachment; functional selectivity and forensic identification likely diverge from the 2′-naphthyl isomer.

Quantitative Differentiation Evidence for JWH-018 2′-Naphthyl-N-(3-methylbutyl) Isomer vs. Closest Analogs


CB1R Binding Affinity: Significantly Greater Than CP55,940 Reference Agonist

In a head-to-head screen of 15 SCRAs using [³H]CP55,940 competition binding at human CB1R, JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer was one of five compounds that displayed significantly greater affinity than the reference full agonist CP55,940, and was among the five compounds able to fully compete 1.0 nM [³H]CP55,940 from CB1R [1]. This contrasts with JWH-018 (1′-naphthyl, pentyl), which served as the structural parent but was not among the compounds highlighted for supra-CP55,940 affinity in this specific assay panel, indicating that the dual 2′-naphthyl / branched-chain modification enhances CB1R binding beyond that of the canonical JWH-018 scaffold [1].

CB1R binding affinity
Head-to-head
Significantly greater affinity than CP55,940 (p<0.05)
Supports CB1R affinity comparison studies
[³H]CP55,940 competition at human CB1R
Cannabinoid receptor pharmacology Radioligand binding CB1R affinity

Functional Selectivity: Obligate cAMP-Biased Agonism with No Detectable β-Arrestin2 Recruitment at CB1R

In the same 15-SCRA panel, JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer was classified as an obligate cAMP-biased ligand at CB1R—it displayed full agonist activity for inhibition of forskolin-stimulated cAMP but was completely inactive in the β-arrestin2 recruitment assay [1]. This bias profile is distinct from the majority of SCRAs tested, most of which displayed detectable (if low-efficacy) β-arrestin2 activity. Only two other compounds (JWH 182 and MAM2201 N-(5-chloropentyl) analog) shared this obligate cAMP-biased classification, while the parent JWH-018 scaffold (1′-naphthoyl, pentyl) is established in prior literature as an unbiased full agonist at both signaling pathways [1]. The functional consequence is that this compound directs CB1R signaling exclusively through Gαi-mediated cAMP inhibition, completely eliminating β-arrestin2-dependent processes such as receptor internalization and arrestin-mediated kinase cascades.

Functional selectivity
Head-to-head
Obligate cAMP-biased JWH-018: unbiased
Enables clean Gαi/cAMP pathway isolation
No β-arrestin2 recruitment detected
Biased agonism cAMP inhibition β-arrestin2 recruitment Functional selectivity

In Vivo Catalepsy: Partial Agonism Distinct from Full Agonist CP55,940

When tested in the mouse catalepsy (bar test) assay—a behavioral measure of CB1R-mediated motor suppression—JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer acted as a partial agonist, producing significantly less catalepsy than the full agonist CP55,940 at equivalent doses [1]. In contrast, 4-fluoro MDMB-BINACA (a β-arrestin2-biased SCRA tested in the same study) produced full catalepsy comparable to CP55,940 [1]. This in vivo partial agonism correlates with the compound's exclusive Gαi/cAMP signaling profile and absence of β-arrestin2 recruitment, demonstrating that the in vitro bias translates into a distinct in vivo behavioral phenotype.

In vivo catalepsy
Head-to-head
Partial agonist CP55,940: full catalepsy
Partial catalepsy supports bias-translation study
Mouse bar test; significantly reduced vs. full agonist
In vivo pharmacology Catalepsy assay CB1R-mediated behavior Partial agonism

In Vivo Thermoregulation: Absence of CP55,940-Like Hypothermia

In the same in vivo study, JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer did not significantly alter core body temperature in mice, whereas the reference full agonist CP55,940 and the β-arrestin2-biased SCRA 4-fluoro MDMB-BINACA both produced pronounced hypothermia [1]. The absence of hypothermic response represents a clear in vivo dissociation from both unbiased full agonism (CP55,940) and β-arrestin2-biased agonism (4-fluoro MDMB-BINACA), suggesting that neither Gαi/cAMP signaling alone nor β-arrestin2 signaling alone is sufficient to produce hypothermia, and that both pathways may be required for this physiological response—making this compound a critical probe for testing that hypothesis.

Thermoregulation
Head-to-head
No hypothermia CP55,940: significant hypothermia
Supports pathway-specific hypothesis testing
Core temperature unchanged in C57BL/6 mice
Thermoregulation CB1R hypothermia In vivo selectivity Adverse effect profile

Gas Chromatographic Retention: 2-Naphthoyl Isomers Systematically Differentiated from 1-Naphthoyl Isomers

In a systematic analytical study of 2-naphthoyl-substituted 1-n-pentylindoles, Thaxton-Weissenfluh et al. (2018) demonstrated that 2-naphthoyl isomers exhibit consistently higher gas chromatographic retention than their 1-naphthoyl counterparts when attached at identical indole ring positions [1]. This retention order is generalizable: across all evaluated cases, the 2-naphthoyl substituted isomer eluted later than the 1-naphthoyl substituted isomer on both Rtx-5 and Rxi-17Sil MS stationary phases [1]. Although this study used pentyl-chain analogs, the naphthoyl positional effect on GC retention is primarily driven by the naphthoyl attachment geometry and can be extrapolated to the 3-methylbutyl-chain analog with high confidence, as the alkyl chain contributes additively to retention [1]. The 2-naphthoyl regioisomers also yield distinct electron ionization mass spectral fragmentation patterns, with differences in relative fragment ion abundances enabling unambiguous differentiation from 1-naphthoyl isomers [1].

GC retention rules
Method context
Method
2-naphthoyl isomers consistently later-eluting
Supports regioisomer identification workflow
Rtx-5 / Rxi-17Sil MS; systematic retention order
Forensic analytical chemistry Gas chromatography Regioisomer separation Retention time

Elevated Plus Maze: Anxiolytic-Like Effect Without Locomotor Suppression

In the elevated plus maze (EPM), JWH-018 2′-naphthyl-N-(3-methylbutyl) isomer significantly increased open arm entries—a measure of anxiolytic-like behavior—without altering total arm entries (a measure of general locomotor activity), whereas CP55,940 reduced total arm entries indicative of locomotor suppression [1]. This dissociation between anxiolytic-like activity and locomotor impairment is not observed with unbiased full agonists such as CP55,940 or with the β-arrestin2-biased comparator 4-fluoro MDMB-BINACA, suggesting that selective Gαi/cAMP signaling at CB1R may preserve anxiolytic efficacy while minimizing motor side effects [1].

Elevated plus maze
Head-to-head
Anxiolytic-like profile CP55,940: locomotor suppression
Supports anxiety-model endpoint interpretation
Increased open arm entries; no locomotor change
Anxiolytic activity Elevated plus maze Locomotor activity Behavioral pharmacology

High-Impact Research and Industrial Application Scenarios for JWH-018 2′-Naphthyl-N-(3-methylbutyl) Isomer


Gαi/cAMP vs. β-Arrestin2 Pathway Deconvolution at CB1R

This compound serves as a validated, obligate cAMP-biased CB1R agonist tool for academic and pharmaceutical laboratories investigating the functional consequences of selectively activating Gαi-mediated signaling while completely eliminating β-arrestin2 recruitment. Because it is inactive in β-arrestin2 assays at CB1R, any cellular or in vivo effect observed with this compound can be attributed exclusively to Gαi/cAMP pathway activation, enabling clean pathway attribution experiments that cannot be performed with unbiased agonists such as JWH-018 or CP55,940 [1]. This is directly relevant to drug discovery programs seeking to develop CB1R agonists with reduced arrestin-mediated adverse effects.

Forensic Analytical Reference Standard for Regioisomer-Specific Identification

Forensic toxicology and seized-drug analysis laboratories require certified reference standards for each structurally distinct SCRA isomer to meet evidentiary standards. This compound fills a critical gap as the 2′-naphthyl, 3-methylbutyl-chain isomer of the JWH-018 scaffold—a combination for which analytical retention time, mass spectral fragmentation, and spectroscopic data are established and distinguishable from the more common 1′-naphthyl isomers [1]. The systematic GC retention rules documented for 2-naphthoyl vs. 1-naphthoyl indoles [2] provide laboratories with a predictive framework for identifying this isomer in casework samples, which is essential in jurisdictions where controlled substance scheduling is isomer-specific.

Structure-Activity Relationship (SAR) Studies on Naphthoylindole Cannabinoids

The unique combination of a 2′-naphthoyl group and a branched 3-methylbutyl N-alkyl chain makes this compound a valuable SAR probe. In the Zagzoog et al. (2021) panel, it and JWH 182 were the only two naphthoylindole-derived SCRAs classified as obligate cAMP-biased, suggesting that the 2′-naphthyl substitution may be a critical structural determinant of bias within this scaffold [1]. Medicinal chemistry groups exploring cannabinoid receptor ligand bias can use this compound as a reference point for designing and benchmarking new analogs with modified naphthoyl positioning or branched alkyl chains.

In Vivo Behavioral Pharmacology of Cannabinoid Signaling Bias

This compound, alongside 4-fluoro MDMB-BINACA (β-arrestin2-biased), constituted one of only two SCRAs advanced to in vivo behavioral characterization in the Zagzoog et al. study, specifically because of their extreme and opposing bias profiles [1]. The partial catalepsy, absent hypothermia, and anxiolytic-like EPM profile of this compound provide a directly documented in vivo phenotype that maps onto pure Gαi/cAMP signaling. Neuroscience laboratories investigating cannabinoid modulation of anxiety, motor control, and thermoregulation can employ this compound as a pharmacological tool to test pathway-specific hypotheses in rodent models, with the advantage that its in vivo effects are already benchmarked against CP55,940 and a β-arrestin2-biased comparator within the same experimental framework.

Application
Selection Property
Validation Focus
CB1R pathway deconvolution studies
Obligate cAMP bias profile
Gαi/cAMP-specific endpoint validation
Forensic isomer identification
2′-naphthyl regioisomer retention
GC retention order and MS fragmentation
Naphthoylindole SAR probe
2′-naphthoyl & branched chain bias
Benchmark cAMP bias in analog design
CB1R behavioral signaling studies
In vivo partial agonist phenotype
Catalepsy, thermoregulation, EPM endpoint review
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